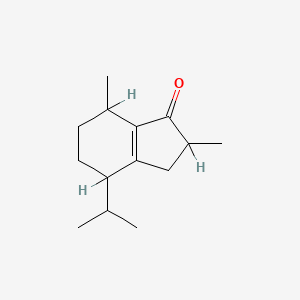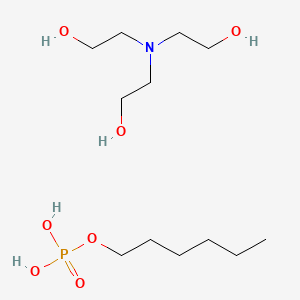
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide is a complex organic compound with a unique structure that combines a naphthalene ring with a hydrazinecarboxamide group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-(Dimethylamino)propyl)-2-(1-Naphthalenylmethylen)hydrazincarboxamid beinhaltet typischerweise die Reaktion von 3-(Dimethylamino)propylamin mit 2-(1-Naphthalenylmethylen)hydrazincarboxamid unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, und die Temperatur wird auf etwa 60-80 °C gehalten, um eine optimale Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
In einer industriellen Umgebung kann die Produktion dieser Verbindung einen kontinuierlichen Prozess beinhalten, bei dem die Reaktanten in einen Reaktor eingespeist werden und das Produkt kontinuierlich entfernt wird. Dieses Verfahren ermöglicht eine bessere Kontrolle der Reaktionsbedingungen und kann zu höheren Ausbeuten und Reinheiten des Endprodukts führen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-(Dimethylamino)propyl)-2-(1-Naphthalenylmethylen)hydrazincarboxamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierungsmittel wie Chlor oder Brom in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Naphthalinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.
Reduktion: Bildung von reduzierten Hydrazincarboxamidderivaten.
Substitution: Bildung von halogenierten Naphthalinderivaten.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)-2-(1-Naphthalenylmethylen)hydrazincarboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Vorläufer für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenzielle Verwendung in der Medikamentenentwicklung untersucht, insbesondere in der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-(3-(Dimethylamino)propyl)-2-(1-Naphthalenylmethylen)hydrazincarboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Zum Beispiel kann es die Aktivität bestimmter Enzyme hemmen, die an der Zellproliferation beteiligt sind, wodurch es krebshemmende Eigenschaften zeigt.
Wissenschaftliche Forschungsanwendungen
N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(3-(Dimethylamino)propyl)-2-(1-naphthalenylmethylene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-(Dimethylamino)-1-(1-Naphthyl)-1-propanon
- Naphthalinderivate mit Hydrazincarboxamidgruppen
Einzigartigkeit
N-(3-(Dimethylamino)propyl)-2-(1-Naphthalenylmethylen)hydrazincarboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm bestimmte chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
180045-65-2 |
|---|---|
Molekularformel |
C17H22N4O |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-3-[(E)-naphthalen-1-ylmethylideneamino]urea |
InChI |
InChI=1S/C17H22N4O/c1-21(2)12-6-11-18-17(22)20-19-13-15-9-5-8-14-7-3-4-10-16(14)15/h3-5,7-10,13H,6,11-12H2,1-2H3,(H2,18,20,22)/b19-13+ |
InChI-Schlüssel |
NFKUNAGXQKWESX-CPNJWEJPSA-N |
Isomerische SMILES |
CN(C)CCCNC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CN(C)CCCNC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


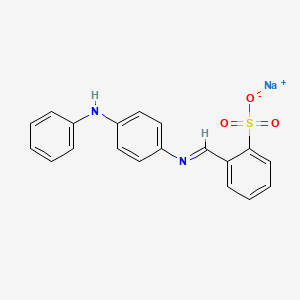




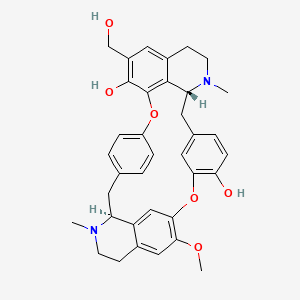
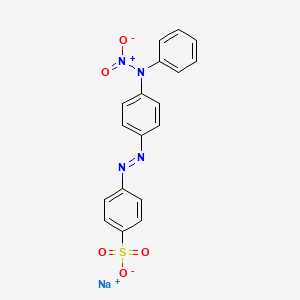
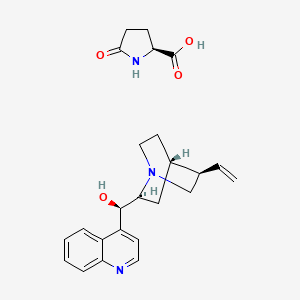
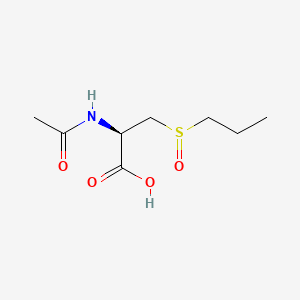
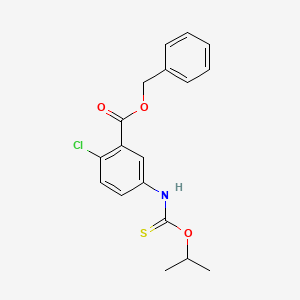
![[(3-Methylisoxazol-5-YL)methyl]triphenylphosphonium chloride](/img/structure/B12684794.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] butanoate](/img/structure/B12684800.png)
